4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13477385
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3O3 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-butyl 4-(2-aminoacetyl)-3-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C12H23N3O3/c1-9-8-14(11(17)18-12(2,3)4)5-6-15(9)10(16)7-13/h9H,5-8,13H2,1-4H3 |
| Standard InChI Key | FAGSXCQYWCGBOP-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1C(=O)CN)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CN(CCN1C(=O)CN)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Structural Characterization
The compound features a six-membered piperazine ring with three key modifications:
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3-Methyl Group: A methyl substituent at the 3-position introduces steric effects that influence conformational flexibility and binding interactions .
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4-(2-Amino-acetyl) Group: An amino-acetyl moiety at the 4-position provides a reactive site for further functionalization, enabling coupling with carboxylic acids or participation in nucleophilic substitutions .
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tert-Butyl Ester: The Boc (tert-butoxycarbonyl) group at the 1-position acts as a protective group for the piperazine nitrogen, preventing unwanted side reactions during synthesis .
The molecular geometry optimizes interactions with biological targets, as demonstrated by computational studies highlighting intramolecular hydrogen bonding between the acetyl oxygen and piperazine nitrogen .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-Butyl 4-(2-aminoacetyl)-3-methylpiperazine-1-carboxylate |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Stable under inert conditions; hydrolyzes under strong acids/bases |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of the piperazine core:
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Piperazine Methylation: 3-Methylpiperazine is reacted with methyl iodide in tetrahydrofuran (THF) under basic conditions (e.g., sodium hydride) to introduce the methyl group at the 3-position .
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Acylation: The 4-position nitrogen is acylated using 2-chloroacetyl chloride in the presence of triethylamine, yielding the amino-acetyl derivative.
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Boc Protection: The tertiary amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane, ensuring regioselectivity .
Analytical Validation
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NMR Spectroscopy: -NMR confirms methyl (δ 1.2 ppm), Boc (δ 1.4 ppm), and acetyl (δ 2.1 ppm) groups.
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Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 258.2, aligning with the molecular weight.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s Boc and acetyl groups make it a precursor for:
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Antipsychotics: Piperazine scaffolds are critical in dopamine receptor modulators. For example, structural analogs have shown affinity for D₂ receptors .
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Antimicrobials: Amino-acetyl derivatives exhibit biofilm disruption activity against Staphylococcus aureus by interfering with quorum sensing.
Target Engagement Studies
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Enzyme Inhibition: In silico docking studies predict binding to serine proteases via hydrogen bonds with the acetyl oxygen and piperazine nitrogen .
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Receptor Modulation: Modifications at the 4-position enhance selectivity for muscarinic acetylcholine receptors (mAChRs), as seen in related compounds .
Comparative Analysis with Analogues
Structural Analogues
Structure-Activity Relationships (SAR)
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